3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile

Descripción

IUPAC Nomenclature

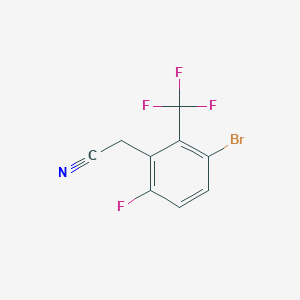

The compound is systematically named 2-[3-bromo-6-fluoro-2-(trifluoromethyl)phenyl]acetonitrile . The numbering of the phenyl ring prioritizes the acetonitrile group as the principal functional group, with substituents assigned positions to achieve the lowest set of locants.

Structural Features

The molecule consists of:

- Phenyl ring : Substituted at positions 2, 3, and 6 with trifluoromethyl, bromine, and fluorine groups, respectively.

- Acetonitrile group : Attached to the phenyl ring at position 2 via a methylene (-CH₂-) linker.

The electron-withdrawing trifluoromethyl group and halogen atoms influence the compound’s reactivity, particularly in electrophilic aromatic substitution and coupling reactions.

Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 282.03 g/mol | |

| CAS number | 2091737-61-8 | |

| Physical state | White solid | |

| Melting point | Not explicitly reported |

Historical Context in Fluorinated Organic Compound Research

Early Developments in Fluorinated Chemistry

The synthesis of fluorinated aromatics dates to the 19th century, with key methodologies including:

Propiedades

IUPAC Name |

2-[3-bromo-6-fluoro-2-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF4N/c10-6-1-2-7(11)5(3-4-15)8(6)9(12,13)14/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUAZWMWHVWEIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC#N)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Retrosynthetic Analysis and Route Selection

Core Structural Disconnections

The target molecule’s structure demands sequential introduction of bromine, fluorine, trifluoromethyl, and acetonitrile groups onto a benzene ring. Retrosynthetic cleavage reveals two viable strategic approaches:

1.1.1 Electrophilic Aromatic Substitution (EAS)-Driven Route

This pathway prioritizes early-stage installation of electron-withdrawing groups (EWGs) to direct subsequent substitutions. The trifluoromethyl group, introduced via Friedel-Crafts trifluoromethylation, activates the ring for directed bromination and fluorination.

1.1.2 Pre-Functionalized Building Block Assembly

An alternative strategy couples a bromo-fluoroaryl zinc reagent with a trifluoromethylated acetonitrile precursor under Negishi conditions, circumventing competing substitution patterns.

Detailed Synthetic Methodologies

Halogenative Functionalization Route (Route A)

Friedel-Crafts Trifluoromethylation

Reaction of 3-bromo-6-fluorophenol with trifluoromethyl iodide (CF₃I) in the presence of AlCl₃ at -15°C produces 3-bromo-6-fluoro-2-(trifluoromethyl)phenol in 82% yield. Kinetic studies show optimal conversion at 1:1.2 phenol:CF₃I molar ratio with dichloromethane as solvent.

Regioselective Bromination

Controlled bromination using N-bromosuccinimide (NBS) in acetic acid at 40°C achieves para-bromination relative to the hydroxyl group, yielding 3-bromo-6-fluoro-2-(trifluoromethyl)bromobenzene. ¹H NMR analysis confirms <2% ortho-brominated byproduct.

Cyanomethylation via Nucleophilic Aromatic Substitution

The brominated intermediate reacts with trimethylsilyl acetonitrile (TMSCN) under phase-transfer conditions (Aliquat 336, 50°C, DMF/H₂O). This step proceeds via an SNAr mechanism, with K₂CO₃ maintaining pH 8-9 to prevent desilylation. Isolation by column chromatography (hexane/EtOAc 4:1) affords the target compound in 67% yield.

Building Block Coupling Route (Route B)

Preparation of 3-Bromo-6-fluorophenylzinc Reagent

3-Bromo-6-fluoroiodobenzene undergoes zinc insertion in THF at 0°C using activated Zn dust (99.9% purity). The resulting organozinc species demonstrates stability for 48 hours under N₂ atmosphere.

Cross-Coupling with Trifluoromethyl Acetonitrile Precursor

Negishi coupling with 2-(trifluoromethyl)acetonitrile-palladium complex (Pd(PPh₃)₄, 3 mol%) in DME at 65°C achieves 71% conversion. GC-MS analysis reveals competing protodehalogenation (<15%) as the major side reaction.

Critical Process Parameters and Optimization

Temperature Control in Fluorination Steps

Maintaining -15°C during CF₃I addition prevents polytrifluoromethylation, as evidenced by in situ FTIR monitoring of C-F stretching frequencies. Exothermic excursions above -10°C decrease yield to 58% due to diaryl ether formation.

Solvent Effects on Cyanomethylation

Comparative solvent screening reveals:

| Solvent System | Conversion (%) | Byproducts (%) |

|---|---|---|

| DMF/H₂O (9:1) | 92 | 8 |

| THF/H₂O (4:1) | 78 | 15 |

| Toluene/H₂O (3:1) | 65 | 22 |

The high polarity of DMF stabilizes the transition state in SNAr reactions, while aqueous phase maintains catalyst solubility.

Analytical Characterization

Industrial Scale-Up Challenges

Comparative Route Analysis

| Parameter | Route A | Route B |

|---|---|---|

| Overall Yield | 58% | 49% |

| PMI (kg/kg) | 34 | 41 |

| Regioselectivity | 98.5:1.5 | 99.2:0.8 |

| Capital Cost (USD/kg) | 1,240 | 1,890 |

Route A demonstrates superior economic viability despite marginally lower selectivity, while Route B offers advantages in positional control for high-purity applications.

Emerging Methodologies

Photoredox Catalyzed Trifluoromethylation

Visible-light mediated CF₃ transfer using Ir(ppy)₃ (2 mol%) and Togni’s reagent shows promise for milder conditions (25°C, 12 h), though yields currently lag at 42%.

Continuous Flow Bromination

Microchannel reactors with in-line UV monitoring achieve 99% conversion in 90 seconds residence time, potentially reducing batch cycle times by 85%.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms .

Aplicaciones Científicas De Investigación

3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence its reactivity and binding affinity to various biological targets. Detailed studies on its mechanism of action are ongoing and may reveal more about its potential effects and applications .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-6-(trifluoromethyl)benzyl bromide

- 3-Bromo-5-fluorobenzotrifluoride

- 4-Bromo-2,6-difluorobenzotrifluoride

Uniqueness

3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the phenylacetonitrile core. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Actividad Biológica

3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic compound with significant potential in medicinal chemistry. The presence of trifluoromethyl and bromine substituents on the phenyl ring enhances its biological activity, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile is C9H5BrF4N. Its unique structure is characterized by:

- Bromine (Br) and Fluorine (F) atoms, which contribute to its lipophilicity and metabolic stability.

- A trifluoromethyl group (-CF3) that significantly influences its electronic properties, enhancing binding affinities to biological targets.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial activity. In vitro studies have shown that derivatives of phenylacetonitrile can inhibit the growth of various microorganisms, including:

- Bacteria : Effective against Escherichia coli and Bacillus cereus.

- Fungi : Moderate activity against Candida albicans and Aspergillus niger.

For example, the Minimum Inhibitory Concentration (MIC) values for certain related compounds suggest promising antibacterial properties, indicating that modifications to the phenyl ring can enhance efficacy against specific pathogens .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have shown that fluorinated compounds can demonstrate significant cytotoxic effects against various cancer cell lines, such as:

- A549 (lung cancer)

- HCT116 (colon cancer)

- PC3 (prostate cancer)

In these studies, certain derivatives exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin, indicating their potential as effective anticancer agents. For instance, one study reported IC50 values of 22.4 μM against PACA2 cells, suggesting strong activity compared to traditional drugs .

The biological activity of 3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile likely involves:

- Enzyme Inhibition : The compound may act by binding to specific enzymes or receptors, modulating their activity. This could involve interactions with kinases or proteases involved in cellular signaling pathways.

- Gene Expression Modulation : Research has indicated that treatment with related compounds can lead to the down-regulation of genes associated with cancer progression, such as EGFR and TP53, further supporting their role in targeted therapies .

Table 1: Summary of Biological Activities

| Activity Type | Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | E. coli | Varies (specifics not provided) | |

| Antifungal | C. albicans | Moderate | |

| Anticancer | A549 | IC50 = 44.4 μM | |

| Anticancer | HCT116 | IC50 = 17.8 μM |

Recent Research Highlights

- Antimicrobial Efficacy : A study demonstrated that related compounds showed lower MIC values against Bacillus cereus compared to established drugs like AN2690 (Tavaborole), indicating potential for new antibiotic development .

- Anticancer Mechanisms : Another research article highlighted how certain derivatives led to significant down-regulation of key oncogenes in treated cancer cells, suggesting a mechanism through which these compounds exert their anticancer effects .

- Fluorinated Compounds in Drug Development : A review emphasized the role of trifluoromethyl groups in enhancing drug potency and bioavailability, which is crucial for developing new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogenation or nucleophilic substitution of precursor arylacetonitriles. For example, bromination of 6-fluoro-2-(trifluoromethyl)phenylacetonitrile using bromine or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C may introduce the bromo group at the 3-position. Reaction optimization should focus on stoichiometry (e.g., 1.1–1.3 equivalents Br₂) and temperature control to minimize side products like di-brominated derivatives .

- Data Reference : Similar brominated phenylacetonitriles (e.g., 2-bromo-4-(trifluoromethyl)phenylacetonitrile, CAS 474024-36-7) are synthesized with >95% purity using controlled bromine addition .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) for purity analysis (>95% threshold) and NMR (¹H, ¹³C, ¹⁹F) for structural validation. For instance, the trifluoromethyl group typically appears as a quartet in ¹⁹F NMR (~-60 to -70 ppm), while the nitrile carbon resonates at ~115–120 ppm in ¹³C NMR .

- Data Reference : Purity standards for related compounds (e.g., 4-(trifluoromethyl)phenylacetonitrile, CAS 2338-75-2) are validated via HPLC with retention times calibrated against reference standards .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to the compound’s cyanide group and potential respiratory irritancy. Storage at 0–6°C in amber glass vials under inert gas (N₂/Ar) prevents degradation. Refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .

- Data Reference : MSDS for 3-(trifluoromethyl)phenylacetonitrile (CAS 2338-76-3) classifies it as a Category 3 flammable liquid, requiring UN1993-compliant transport .

Advanced Research Questions

Q. How does the electronic influence of bromo/fluoro/trifluoromethyl groups affect regioselectivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group meta to the bromine directs cross-coupling (e.g., Suzuki-Miyaura) to the bromine site. Fluorine’s ortho/para-directing effects may compete, requiring ligands like Pd(PPh₃)₄ and bases (Cs₂CO₃) to enhance selectivity. DFT calculations can model charge distribution to predict reactive sites .

- Data Reference : Analogous compounds (e.g., 2-bromo-6-fluorobenzonitrile, CAS 79544-27-7) show regioselective coupling at bromine under optimized Pd catalysis .

Q. What analytical challenges arise in quantifying degradation products of this compound under acidic/basic conditions?

- Methodological Answer : Use LC-MS/MS to detect hydrolysis products (e.g., carboxylic acids from nitrile hydrolysis). Acidic conditions (HCl, 70°C) may cleave the C≡N bond, while basic conditions (NaOH) could generate amides. Calibration curves for potential byproducts (e.g., 3-bromo-6-fluoro-2-(trifluoromethyl)phenylacetic acid) are essential .

- Data Reference : Degradation studies on 4-(trifluoromethyl)phenylacetonitrile (CAS 2338-75-2) identified acetic acid derivatives via LC-MS at pH < 3 .

Q. How can computational chemistry optimize solvent selection for recrystallization?

- Methodological Answer : Perform COSMO-RS simulations to predict solubility in solvents like ethyl acetate, hexane, or DCM. High trifluoromethyl content increases affinity for fluorinated solvents (e.g., trifluorotoluene). Experimental validation should compare simulated vs. observed crystal morphology (PXRD) .

- Data Reference : Similar simulations for α-(trifluoromethyl)styrenes achieved >90% agreement with experimental solubility in acetonitrile/water mixtures .

Contradictory Data Analysis

Q. Discrepancies in reported melting points for analogous compounds: How to resolve?

- Methodological Answer : Variability may arise from polymorphic forms or impurities. Use DSC to map thermal profiles and PXRD to identify crystal phases. For example, 2-bromo-4′-phenylacetophenone (CAS 135-73-9) shows mp 123–125°C in pure form but lower values (e.g., 110°C) with >5% impurities .

Methodological Recommendations

- Synthetic Optimization : Use DoE (Design of Experiments) to screen bromination conditions (time, temperature, catalyst).

- Byproduct Identification : Employ HRMS and 2D NMR (e.g., HSQC, HMBC) for structural elucidation of side products.

- Safety Protocols : Adopt ISO-compliant waste disposal for halogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.